

physicochemical properties of 2-[(4-Chlorophenyl)methyl]pentanedioic acid

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Compound of Interest

Compound Name:	2-[(4-Chlorophenyl)methyl]pentanedioic acid
CAS No.:	24867-04-7
Cat. No.:	B1454165

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An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Chlorophenyl)pentanedioic Acid

Introduction

3-(4-Chlorophenyl)pentanedioic acid, also known as 3-(4-Chlorophenyl)glutaric acid, is a dicarboxylic acid derivative. Its structure, featuring a central glutaric acid backbone substituted with a 4-chlorophenyl group at the third position, imparts specific physicochemical characteristics that are crucial for its application in various scientific fields, notably as a pharmaceutical intermediate.[1] The presence of two carboxylic acid functional groups and a lipophilic aromatic ring defines its solubility, acidity, and potential for intermolecular interactions.

This guide provides a comprehensive overview of the known physicochemical properties of 3-(4-Chlorophenyl)pentanedioic acid (CAS No: 35271-74-0). It is intended for researchers, scientists, and drug development professionals, offering not only a compilation of data but also the underlying principles and experimental protocols for their validation. The methodologies

described herein are foundational for ensuring the quality, consistency, and performance of this compound in research and development settings.

Compound Identification

- Chemical Name: 3-(4-Chlorophenyl)pentanedioic acid[1]
- Synonyms: 3-(4-Chlorophenyl)glutaric acid, β -(p-Chlorophenyl)glutaric acid, Pentanedioic acid, 3-(4-chlorophenyl)-[2]
- CAS Registry Number®: 35271-74-0[2]
- Molecular Formula: C₁₁H₁₁ClO₄[2]
- Molecular Weight: 242.66 g/mol [2][3]
- Chemical Structure:

Summary of Physicochemical Properties

The key physicochemical parameters for 3-(4-Chlorophenyl)pentanedioic acid are summarized in the table below for quick reference. These values are critical for predicting the compound's behavior in various experimental and physiological conditions.

Property	Value	Source(s)
Appearance	White Solid	[1]
Melting Point	166-168 °C	[1]
	176-178 °C	[2]
Boiling Point	394.4 °C at 760 mmHg (Predicted)	[1]
Density	1.4 ± 0.1 g/cm ³ (Predicted)	[1]
Water Solubility	Insoluble (Predicted). Soluble in dimethyl sulfoxide (DMSO), slightly soluble in methanol.	[1]
XLogP3	1.8	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	4	[1]
Rotatable Bond Count	5	[1]
Topological Polar Surface Area	74.6 Å ²	[1]

Detailed Physicochemical Analysis

Solubility Profile

The solubility of an active pharmaceutical ingredient or intermediate is a critical determinant of its bioavailability and formulation possibilities. 3-(4-Chlorophenyl)pentanedioic acid's structure contains both hydrophilic (two carboxylic acid groups) and lipophilic (the chlorophenyl ring) moieties.

- **Aqueous Solubility:** The molecule is predicted to have low water solubility. The presence of the nonpolar chlorophenyl group significantly contributes to its hydrophobic character, outweighing the hydrophilic nature of the two carboxylic acid groups.

- **Organic Solubility:** It exhibits good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and is slightly soluble in polar protic solvents such as methanol.[1] This solubility pattern is consistent with a molecule that can engage in hydrogen bonding via its carboxylic acid groups while also having a significant nonpolar component.

From an experimental standpoint, this solubility profile dictates the choice of solvents for reaction chemistry, purification (crystallization), and analytical characterization (e.g., preparing samples for HPLC or NMR).

Lipophilicity (LogP)

The partition coefficient (P) is a measure of a compound's differential solubility in two immiscible phases, typically octanol and water. The logarithm of this value, LogP, is a key indicator of lipophilicity.

The calculated XLogP3 value for this compound is 1.8.[1] A positive LogP value indicates a preference for the lipid (octanol) phase over the aqueous phase, classifying the compound as lipophilic.[4] This is expected due to the bulky, nonpolar 4-chlorophenyl substituent. This value is crucial for drug development, as it influences membrane permeability, plasma protein binding, and metabolic pathways. A LogP in this range often suggests good potential for oral absorption.

Acidity (pKa)

As a dicarboxylic acid, 3-(4-Chlorophenyl)pentanedioic acid has two acidic protons, corresponding to two dissociation constants (pKa₁ and pKa₂). While experimentally determined pKa values for this specific molecule are not readily available in the cited literature, we can infer its behavior by examining the parent structure, glutaric acid.

Glutaric acid has pKa values of approximately 4.34 and 5.41.[5] The electron-withdrawing effect of the 4-chlorophenyl group is expected to increase the acidity of the carboxylic protons (i.e., lower the pKa values) compared to unsubstituted glutaric acid. The two pKa values will be relatively close, as the separation between the carboxyl groups is sufficient to minimize the electrostatic effect of the first deprotonation on the second.

Understanding the pKa is vital for designing extraction and purification protocols, as the compound's charge state, and thus its solubility in aqueous versus organic layers, can be

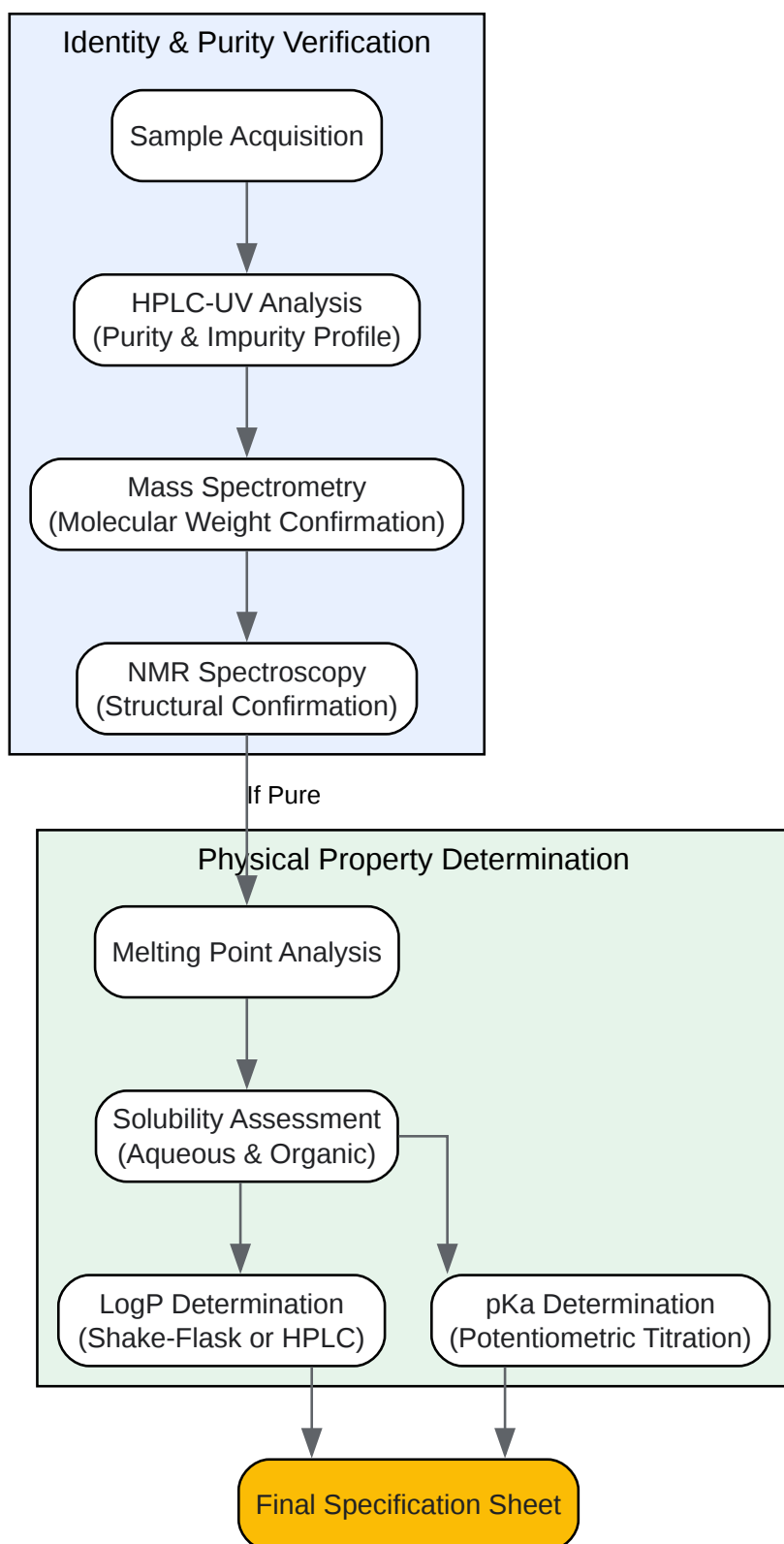
controlled by adjusting the pH. For example, the compound will be in its neutral, more organic-soluble form at a pH below its pK_{a1} and in its anionic, more water-soluble form at a pH above its pK_{a2} .

Experimental Protocols for Characterization

The following section details the standard methodologies for determining the key physicochemical properties discussed.

Workflow for Physicochemical Characterization

The overall process for characterizing a new batch of 3-(4-Chlorophenyl)pentanedioic acid follows a logical sequence to confirm identity, purity, and key physical properties.

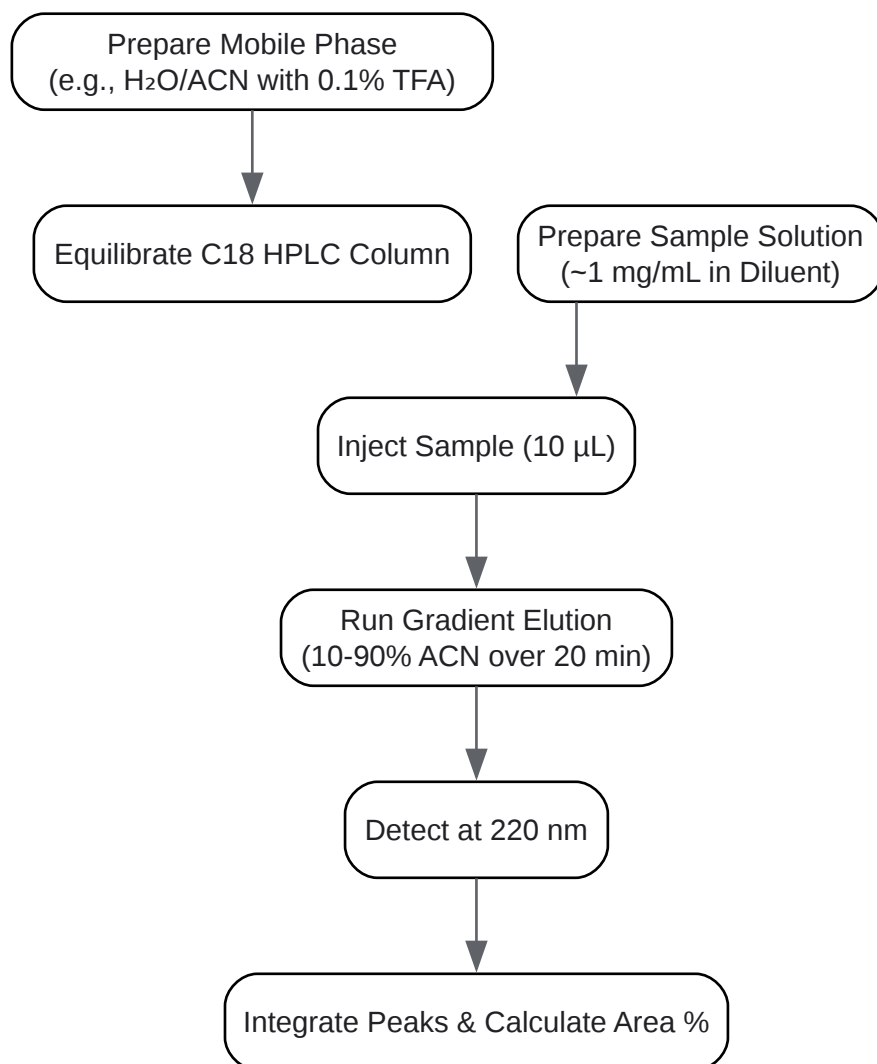


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Caption: General workflow for the physicochemical characterization of a chemical substance.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

- Causality: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reverse-phase method is chosen due to the compound's moderate lipophilicity. The UV detector is suitable as the chlorophenyl ring contains a chromophore that absorbs UV light.
- Methodology:
 - System Preparation: Use a C18 stationary phase column (e.g., 4.6 x 150 mm, 5 μ m).
 - Mobile Phase: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water, pH ~2.5) and an organic solvent (e.g., acetonitrile or methanol). The acidic pH ensures the dicarboxylic acid is fully protonated and behaves consistently.
 - Gradient Elution: Start with a higher aqueous percentage and gradually increase the organic solvent concentration. A typical gradient might run from 10% to 90% acetonitrile over 20 minutes. This ensures that impurities with a wide range of polarities are eluted and separated.
 - Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., a 50:50 mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.
 - Injection and Detection: Inject 10 μ L of the sample solution and monitor the eluent with a UV detector at a wavelength where the chlorophenyl group absorbs strongly (e.g., 220 nm).
 - Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.



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Caption: Step-by-step workflow for HPLC purity analysis.

Determination of Octanol-Water Partition Coefficient (LogP)

- Causality: The shake-flask method is the traditional and most direct way to measure LogP.^[6] It relies on allowing the solute to partition between two equilibrated, immiscible phases and then measuring its concentration in each phase.
- Methodology:

- Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the layers to separate. Use a buffer for the aqueous phase (e.g., phosphate buffer, pH 7.4) to maintain a consistent ionization state, though for a true LogP measurement of the neutral species, a pH well below pKa₁ is required.
- Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol.
- Partitioning: Combine a known volume of the octanol stock solution with a known volume of the pre-saturated water in a separatory funnel.
- Equilibration: Shake the funnel vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.
- Phase Separation: Allow the layers to separate completely. Centrifugation can be used to break up any emulsions.
- Concentration Measurement: Carefully remove an aliquot from each layer. Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV or UV-Vis spectroscopy.
- Calculation: Calculate LogP using the formula: $\text{LogP} = \log_{10}([\text{Concentration in Octanol}] / [\text{Concentration in Water}])$.^[4]

Structural Elucidation

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the chlorophenyl ring (typically in the 7.0-7.5 ppm region), a multiplet for the methine proton at the 3-position, and complex multiplets for the methylene protons at the 2- and 4-positions. The two carboxylic acid protons will appear as a broad singlet at a downfield chemical shift (>10 ppm), which can be confirmed by D₂O exchange.
 - ¹³C NMR: The carbon NMR will show signals for the two non-equivalent carboxyl carbons (~170-180 ppm), signals for the carbons of the chlorophenyl ring (120-140 ppm), and

signals for the aliphatic carbons of the glutaric acid backbone.

- Mass Spectrometry (MS):
 - Electrospray ionization (ESI) in negative mode is ideal for this compound. It will readily deprotonate to form the $[M-H]^-$ ion, confirming the molecular weight. Tandem MS (MS/MS) can be used to fragment this ion, providing further structural information, for instance, through the characteristic loss of CO_2 .^[7]
- Infrared (IR) Spectroscopy:
 - The IR spectrum will be dominated by a very broad O-H stretch from the carboxylic acid groups (typically $2500-3300\text{ cm}^{-1}$) and a strong C=O stretch ($\sim 1700\text{ cm}^{-1}$). C-Cl stretching vibrations will appear in the fingerprint region.

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